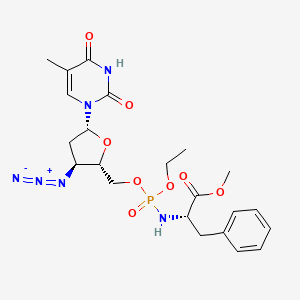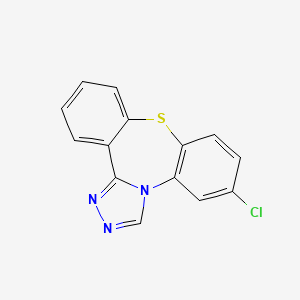
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピンは、その独特の構造特性と潜在的な用途のために、様々な科学研究分野で注目を集めているヘテロ環化合物です。この化合物は、ベンゼン環、トリアゾール環、チアゼピン環を含む融合環系を特徴とし、構造に塩素原子が結合しています。
準備方法
合成ルートと反応条件
6-クロロジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピンの合成は、通常、容易に入手可能な前駆体から始まる複数段階の反応を伴います。一般的な合成ルートの1つは、適切な中間体を制御された条件下で環化することです。温度、溶媒、触媒などの反応条件に関する具体的な詳細は、最終生成物の収率と純度を最適化するために不可欠です。
工業生産方法
この化合物の工業生産には、高効率で費用対効果の高いスケーラブルな合成ルートが関与する可能性があります。連続フロー化学や自動合成などの技術を使用して、厳格な品質管理基準を維持しながら、大量の化合物を生成できます。
化学反応の分析
反応の種類
6-クロロジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体になります。
還元: 還元反応を実行して、化合物内の官能基を変更できます。
置換: 構造内の塩素原子は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン、チオール)などがあります。温度、pH、溶媒の選択などの反応条件は、反応結果を決定する上で重要な役割を果たします。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応はさまざまな官能基を分子に導入して、その化学的多様性を高めることができます。
科学的研究の応用
6-クロロジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピンは、科学研究において幅広い用途を備えています。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を調査するための研究が進行中です。
産業: 導電率や安定性などの特定の特性を持つ新素材の開発に使用されています。
作用機序
6-クロロジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。その分子相互作用と経路に関する詳細な研究は、その潜在能力と用途を完全に理解するために不可欠です。
類似の化合物との比較
類似の化合物
ジベンゾ(b,f)-1,4-チアゼピン: トリアゾール環がない、同様のコア構造を持つ関連化合物。
ジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピン: 構造が類似していますが、塩素原子が存在しない化合物。
独自性
6-クロロジベンゾ(b,f)-1,2,4-トリアゾロ(4,3-d)(1,4)チアゼピンは、化学反応性と生物活性に大きく影響を与える可能性のある塩素原子の存在により、ユニークです。
類似化合物との比較
Similar Compounds
Dibenzo(b,f)-1,4-thiazepine: A related compound with a similar core structure but lacking the triazole ring.
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine: A compound similar in structure but without the chlorine atom.
Uniqueness
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
87213-32-9 |
|---|---|
分子式 |
C14H8ClN3S |
分子量 |
285.8 g/mol |
IUPAC名 |
17-chloro-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaene |
InChI |
InChI=1S/C14H8ClN3S/c15-9-5-6-13-11(7-9)18-8-16-17-14(18)10-3-1-2-4-12(10)19-13/h1-8H |
InChIキー |
UMQCIJDVLKRWSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




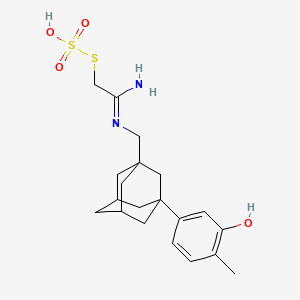
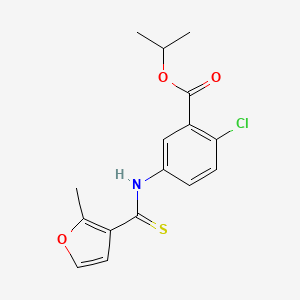


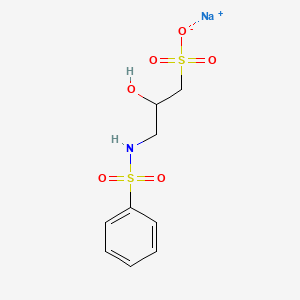
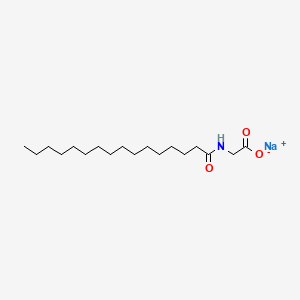


![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

